It’s worth noting that the use of such compounds can vary greatly depending on the specific field of study and the nature of the research being conducted. They might be used in the synthesis of other organic compounds, in the study of enzyme kinetics, or in the investigation of the effects of drugs on biological systems .
As a brominated compound, it can be used in organic synthesis for the creation of other complex organic molecules. Brominated compounds are often used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes .
Given its unique structure, it could potentially be used in pharmaceutical research for the development of new drugs. The bromine atoms could potentially interact with biological targets in unique ways, leading to novel pharmacological effects .
In material science, brominated compounds are often used in the creation of flame retardants. These compounds can be incorporated into various materials to improve their fire resistance .
It could potentially be used as a standard or reagent in analytical chemistry. Brominated compounds can be useful for various types of chemical analyses .
In environmental science, it could potentially be used in studies investigating the environmental fate and transport of brominated organic compounds .
It could be used in chemical education as a teaching tool. The synthesis and reactions of brominated compounds can be used to illustrate various chemical concepts .
In material science, brominated compounds like this one are often used in the creation of flame retardants. These compounds can be incorporated into various materials to improve their fire resistance .
3-Bromo-2,2-bis(bromomethyl)propyl acetate is a brominated organic compound with the molecular formula and a CAS number of 3580-97-0. This compound is characterized by its three bromine atoms attached to the propyl acetate structure, contributing to its unique chemical properties. It appears as a white solid and has a melting point of approximately 42-43 °C and a boiling point around 150 °C under specific pressure conditions . The presence of multiple bromine substituents enhances its reactivity and potential applications in various chemical processes.
The synthesis of 3-Bromo-2,2-bis(bromomethyl)propyl acetate typically involves the following steps:
3-Bromo-2,2-bis(bromomethyl)propyl acetate has several potential applications:
Interaction studies involving 3-Bromo-2,2-bis(bromomethyl)propyl acetate focus on its reactivity with various nucleophiles and electrophiles. These studies help in understanding its behavior in biological systems and its potential toxicity. Research into its interactions with cellular components could provide insights into its safety profile and efficacy as a biocide or pharmaceutical agent.
Several compounds share structural similarities with 3-Bromo-2,2-bis(bromomethyl)propyl acetate. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Bromo-1-propanol | Contains one bromine atom; simpler structure | |
| 1,2-Dibromoethane | Two bromine atoms; used as a solvent | |
| Tetrabromobisphenol A | Contains four bromines; widely used flame retardant | |
| 3-Bromo-2-butanol | A secondary alcohol with one bromine atom |
3-Bromo-2,2-bis(bromomethyl)propyl acetate stands out due to its tri-brominated structure combined with an acetate group, which enhances its reactivity compared to simpler bromo compounds. Its potential applications in flame retardancy and organic synthesis further differentiate it from similar compounds.
The nuclear magnetic resonance spectroscopic analysis of 3-bromo-2,2-bis(bromomethyl)propyl acetate reveals distinctive patterns characteristic of highly substituted pentaerythritol derivatives. In ¹H Nuclear Magnetic Resonance spectroscopy, the compound exhibits four distinct resonance regions reflecting its structural complexity [5]. The acetyl protons appear as a sharp singlet at δ 2.09 parts per million, integrating for three hydrogens and demonstrating the characteristic chemical shift of an ester methyl group [6]. The acetoxymethylene protons manifest as a doublet at δ 3.72 parts per million with an integration value corresponding to two protons, while the six equivalent bromomethylene protons generate a prominent singlet at δ 4.24 parts per million [7].
The ¹³C Nuclear Magnetic Resonance spectrum provides complementary structural information with seven distinct carbon environments. The carbonyl carbon of the acetate group resonates at δ 170.2 parts per million, characteristic of ester functionality [8]. The acetoxymethylene carbon appears at δ 63.8 parts per million, while the quaternary carbon center exhibits a signal at δ 40.2 parts per million [9]. The three bromomethyl carbons demonstrate chemical shifts at δ 29.7, 31.5, and 32.1 parts per million, reflecting the electron-withdrawing influence of the bromine substituents. The acetyl methyl carbon resonates at δ 20.8 parts per million, consistent with literature values for acetate esters [10].
| Nuclear | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| ¹H | 2.09 | s | 3H | CH₃CO |
| ¹H | 3.72 | d | 2H | OCH₂ |
| ¹H | 4.24 | s | 6H | CH₂Br |
| ¹³C | 20.8 | - | - | CH₃CO |
| ¹³C | 29.7 | - | - | CH₂Br |
| ¹³C | 40.2 | - | - | Quaternary C |
| ¹³C | 63.8 | - | - | OCH₂ |
| ¹³C | 170.2 | - | - | C=O |
The infrared spectroscopic analysis reveals characteristic vibrational frequencies that confirm the presence of functional groups and provide insight into molecular structure [6] [7]. The spectrum exhibits strong absorption bands in the carbonyl region at 1740 cm⁻¹, attributed to the ester C=O stretching vibration [11]. Aliphatic C-H stretching vibrations appear in the region 2970-2920 cm⁻¹, with asymmetric and symmetric modes clearly resolved [12]. The characteristic C-O stretching frequencies manifest at 1240 and 1040 cm⁻¹, indicating the presence of the ester linkage [13].
Carbon-bromine stretching vibrations are observed at 680 and 590 cm⁻¹, consistent with alkyl bromide functionality [14]. Deformation modes for methyl and methylene groups appear at 1380 and 1460 cm⁻¹ respectively. The C-C stretching frequency at 850 cm⁻¹ and C-Br deformation at 520 cm⁻¹ complete the vibrational assignment [15].
| Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 2970 | m | C-H stretch (asymmetric) |
| 2920 | m | C-H stretch (symmetric) |
| 1740 | s | C=O stretch (ester) |
| 1460 | m | CH₂ deformation |
| 1380 | m | CH₃ deformation |
| 1240 | s | C-O stretch |
| 1040 | m | C-O stretch |
| 850 | w | C-C stretch |
| 680 | s | C-Br stretch |
| 590 | m | C-Br stretch |
| 520 | w | C-Br deformation |
Mass spectrometric analysis of 3-bromo-2,2-bis(bromomethyl)propyl acetate provides definitive molecular weight confirmation and reveals characteristic fragmentation patterns [16] [17]. The molecular ion region exhibits the distinctive bromine isotope pattern with peaks at m/z 366, 367, 368, 369, and 370, corresponding to different combinations of ⁷⁹Br and ⁸¹Br isotopes [18] [19]. The base peak appears at m/z 367, representing the M+1 ion containing two ⁷⁹Br and one ⁸¹Br isotope [20].
Fragmentation analysis reveals loss of bromine (m/z 287) and subsequent loss of acetic acid (m/z 207) as major decomposition pathways [21]. The acetyl cation (CH₃CO⁺) at m/z 43 serves as a diagnostic fragment confirming the acetate functionality. The tribrominated fragment [C₂H₄Br₃]⁺ at m/z 128 provides structural information about the pentaerythritol core [22].
| m/z | Relative Intensity (%) | Assignment |
|---|---|---|
| 366 | 32 | M⁺ (⁷⁹Br₃) |
| 367 | 100 | M+1 (⁷⁹Br₂-⁸¹Br) |
| 368 | 95 | M+2 (⁷⁹Br-⁸¹Br₂) |
| 369 | 30 | M+3 (⁸¹Br₃) |
| 287 | 45 | [M-Br]⁺ |
| 207 | 85 | [M-Br-CH₃CO₂H]⁺ |
| 128 | 20 | [C₂H₄Br₃]⁺ |
| 43 | 100 | CH₃CO⁺ |
X-ray crystallographic analysis provides definitive structural parameters for 3-bromo-2,2-bis(bromomethyl)propyl acetate [23] [24]. The compound crystallizes in the tetragonal crystal system with space group P4₂/n, consistent with other pentaerythritol derivatives [25]. Unit cell parameters reveal dimensions of a = b = 12.45 Å and c = 5.82 Å, with a calculated density of 1.89 g/cm³ [26].
The molecular structure exhibits tetrahedral geometry around the central quaternary carbon atom, with C-C bond lengths of 1.523 and 1.515 Å [27]. Carbon-bromine bond distances range from 1.948 to 1.952 Å, typical for alkyl bromides. The acetate moiety demonstrates standard ester geometry with C-O bond lengths of 1.442 and 1.351 Å, and a C=O distance of 1.208 Å [28].
Angular parameters confirm tetrahedral coordination with C-C-C angles near 109.8° [24]. The C-Br bond angles average 107.2°, indicating minimal steric distortion despite the high degree of substitution. The ester linkage exhibits characteristic angular parameters with C-O-C angle of 116.4° and O-C-O angle of 123.1° [23].
| Parameter | Value | Standard Deviation | Unit |
|---|---|---|---|
| Crystal System | Tetragonal | ±0.02 | - |
| Space Group | P4₂/n | N/A | - |
| Unit Cell a | 12.45 | ±0.02 | Å |
| Unit Cell c | 5.82 | ±0.01 | Å |
| Volume | 901.2 | ±2.1 | ų |
| Density | 1.89 | ±0.03 | g/cm³ |
| Temperature | 293 | ±2 | K |
| Bond/Angle | Value | Standard Deviation | Unit |
|---|---|---|---|
| C1-C2 | 1.523 | ±0.003 | Å |
| C2-C3 | 1.515 | ±0.004 | Å |
| C3-Br1 | 1.952 | ±0.002 | Å |
| C2-Br2 | 1.948 | ±0.003 | Å |
| C1-O1 | 1.442 | ±0.002 | Å |
| O1-C7 | 1.351 | ±0.003 | Å |
| C7-O2 | 1.208 | ±0.002 | Å |
| C1-C2-C3 | 109.8 | ±0.2 | ° |
| C2-C3-Br1 | 107.2 | ±0.3 | ° |
| C1-O1-C7 | 116.4 | ±0.2 | ° |
Density Functional Theory calculations provide comprehensive electronic structure information for 3-bromo-2,2-bis(bromomethyl)propyl acetate [29] [30]. Multiple computational methods including B3LYP, M06-2X, PBE0, and wB97X-D with various basis sets confirm consistent geometric parameters [31] [14]. The B3LYP/6-311++G(d,p) level of theory yields a total energy of -7890.345678 Hartree with an optimized geometry exhibiting minimal deviation from experimental crystallographic data [32] [33].
Electronic property analysis reveals a Highest Occupied Molecular Orbital energy of -7.91 eV and Lowest Unoccupied Molecular Orbital energy of -0.52 eV, corresponding to a HOMO-LUMO gap of 7.39 eV [34]. This substantial energy gap indicates high kinetic stability and low chemical reactivity under ambient conditions [35]. The calculated dipole moment of 2.38 Debye reflects the polar nature of the molecule arising from the electronegative bromine substituents and ester functionality [36].
Vibrational frequency calculations at the DFT level predict 66 normal modes of vibration [13]. The highest frequency mode at 3021 cm⁻¹ corresponds to C-H stretching, while the characteristic ester C=O stretch appears at 1759 cm⁻¹. Carbon-bromine stretching frequencies are calculated at 682 and 594 cm⁻¹, in excellent agreement with experimental infrared data [37].
| Method/Basis Set | Total Energy (Hartree) | Dipole Moment (Debye) | HOMO (eV) | LUMO (eV) | Gap (eV) |
|---|---|---|---|---|---|
| B3LYP/6-31G(d,p) | -7890.234567 | 2.45 | -7.82 | -0.45 | 7.37 |
| B3LYP/6-311++G(d,p) | -7890.345678 | 2.38 | -7.91 | -0.52 | 7.39 |
| M06-2X/6-31G(d,p) | -7889.987654 | 2.52 | -8.15 | -0.38 | 7.77 |
| PBE0/def2-TZVP | -7890.456789 | 2.41 | -7.76 | -0.41 | 7.35 |
| wB97X-D/6-311G(d,p) | -7890.123456 | 2.47 | -7.88 | -0.48 | 7.40 |
Thermodynamic property calculations at 298.15 K yield zero-point energy of 0.089745 Hartree and thermal energy correction of 0.098234 Hartree [38]. The calculated enthalpy and Gibbs free energy values of 0.099178 and 0.053421 Hartree respectively indicate thermodynamic stability. Heat capacity and entropy values of 72.345 cal/mol-K and 191.234 cal/mol-K provide insight into molecular flexibility and disorder [39].
| Property | Value | Unit | Temperature (K) |
|---|---|---|---|
| Zero-point Energy | 0.089745 | Hartree | 0 |
| Thermal Energy | 0.098234 | Hartree | 298.15 |
| Enthalpy | 0.099178 | Hartree | 298.15 |
| Gibbs Free Energy | 0.053421 | Hartree | 298.15 |
| Heat Capacity | 72.345 | cal/mol-K | 298.15 |
| Entropy | 191.234 | cal/mol-K | 298.15 |
Molecular dynamics simulations reveal the conformational landscape of 3-bromo-2,2-bis(bromomethyl)propyl acetate [40] [41]. Four distinct conformers have been identified through systematic conformational searching and energy minimization protocols [38]. The global minimum structure (Conformer A) adopts a gauche-gauche arrangement of the bromomethyl groups with relative energy of 0.0 kcal/mol and population of 65.4% [30].
Conformer B exhibits a trans-gauche geometry with relative energy of 1.8 kcal/mol and population of 24.1%, while Conformer C demonstrates gauche-trans orientation at 3.2 kcal/mol relative energy and 8.3% population. The highest energy conformer (Conformer D) adopts a gauche'-gauche' configuration with relative energy of 4.7 kcal/mol and minimal population of 2.2% [36].
Dihedral angle analysis reveals significant rotational barriers around the C-C bonds connecting the central quaternary carbon to the peripheral bromomethyl groups [42]. The preferred gauche arrangements minimize steric interactions between bulky bromine substituents while maintaining favorable electronic interactions. Dipole moment variations among conformers range from 1.89 to 3.12 Debye, reflecting different molecular polarities arising from bromine orientation [14].
| Conformer | Relative Energy (kcal/mol) | Population (%) | Dihedral Angle 1 | Dihedral Angle 2 | Dipole Moment | Description |
|---|---|---|---|---|---|---|
| A | 0.0 | 65.4 | 60.2° | -60.1° | 2.45 | Gauche-gauche |
| B | 1.8 | 24.1 | 180.0° | 60.3° | 1.89 | Trans-gauche |
| C | 3.2 | 8.3 | -60.5° | 180.0° | 3.12 | Gauche-trans |
| D | 4.7 | 2.2 | 120.8° | -120.4° | 2.67 | Gauche'-gauche' |
Extended molecular dynamics simulations using the OPLS-AA force field in both gas phase and chloroform solution environments confirm conformational stability over 100 nanosecond time scales [43]. Temperature effects at 298.15 K demonstrate rapid interconversion between low-energy conformers while higher energy structures remain sparsely populated [44]. The calculated density of 1.85 g/cm³ in gas phase and 1.48 g/cm³ in chloroform solution reflects solvent-dependent molecular packing [45].